![molecular formula C10H10ClNO3 B2376656 2-[(2-Chlorophenyl)formamido]propanoic acid CAS No. 936015-11-1](/img/structure/B2376656.png)

2-[(2-Chlorophenyl)formamido]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

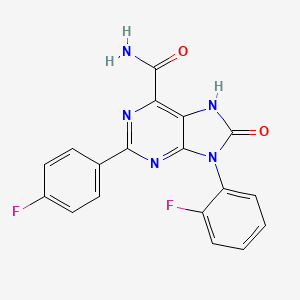

“2-[(2-Chlorophenyl)formamido]propanoic acid” is an organic compound with the CAS Number: 936015-11-1 . It has a molecular weight of 227.65 . The IUPAC name for this compound is N-(2-chlorobenzoyl)alanine . It is usually stored at room temperature and is available in powder form .

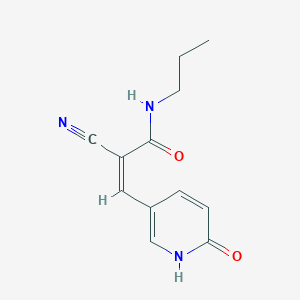

Molecular Structure Analysis

The InChI code for “2-[(2-Chlorophenyl)formamido]propanoic acid” is 1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Enantioseparation and Chiral Recognition

- Enantioseparation by Countercurrent Chromatography : The study by (Yang Jin et al., 2019) focused on the chiral separation of racemic 2-(2-chlorophenyl)propanoic acids using hydroxypropyl-β-cyclodextrin as a chiral additive. This research emphasized the role of chlorine substituents in chiral recognition and separation, demonstrating the complexities in achieving successful enantioseparation for such compounds.

Fluorescence Derivatisation and Biological Assays

- Application as a Fluorescent Derivatising Agent : The research by (V. Frade et al., 2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, in fluorescence derivatisation of amino acids. The derivatives exhibited strong fluorescence, making them suitable for biological assays. This suggests potential applications for 2-[(2-Chlorophenyl)formamido]propanoic acid in similar fluorescence-based applications.

Catalysis and Synthesis

- Enantioselective Catalysis : (L. Panella et al., 2006) reported the enantioselective hydrogenation of N-formyl dehydroamino esters, using specific ligands to achieve high enantioselectivities. The role of formamido groups, like those in 2-[(2-Chlorophenyl)formamido]propanoic acid, is crucial in such reactions, indicating potential uses in asymmetric synthesis and catalysis.

Environmental and Water Treatment Research

- Degradation in Environmental Systems : A study by (R. W. Matthews, 1990) on the degradation of chlorophenols in water treatments using UV light and TiO2 suspensions can provide insights into the environmental fate of related chlorophenyl compounds like 2-[(2-Chlorophenyl)formamido]propanoic acid. Understanding the degradation pathways and products is essential for environmental risk assessment.

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2-chlorobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHWUYGTNAGDHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chlorophenyl)formamido]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2376579.png)

![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2376580.png)

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/no-structure.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376582.png)

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2376584.png)

![tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2376585.png)